molecular formula C5H8BrIO B14664202 3-Bromo-1-iodo-3-methylbutan-2-one CAS No. 37010-01-8

3-Bromo-1-iodo-3-methylbutan-2-one

Cat. No.: B14664202
CAS No.: 37010-01-8
M. Wt: 290.92 g/mol
InChI Key: UIYFZNIOZNPZEP-UHFFFAOYSA-N
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Description

3-Bromo-1-iodo-3-methylbutan-2-one is an organic compound that belongs to the class of haloalkanes It is characterized by the presence of both bromine and iodine atoms attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-iodo-3-methylbutan-2-one can be achieved through several methods. One common approach involves the halogenation of 3-methylbutan-2-one. The process typically starts with the bromination of 3-methylbutan-2-one using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step results in the formation of 3-bromo-3-methylbutan-2-one. Subsequently, the iodination is carried out using iodine (I2) and a suitable oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-iodo-3-methylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-1-iodo-3-methylbutan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-iodo-3-methylbutan-2-one involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile compound for multiple reaction pathways. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-iodo-3-methylbutan-2-one is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for a broader range of applications and makes it a valuable compound in synthetic chemistry .

Properties

CAS No.

37010-01-8

Molecular Formula

C5H8BrIO

Molecular Weight

290.92 g/mol

IUPAC Name

3-bromo-1-iodo-3-methylbutan-2-one

InChI

InChI=1S/C5H8BrIO/c1-5(2,6)4(8)3-7/h3H2,1-2H3

InChI Key

UIYFZNIOZNPZEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)CI)Br

Origin of Product

United States

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